molecular formula C9H7NO3S B3116016 Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate CAS No. 213685-54-2

Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate

Cat. No. B3116016
CAS RN: 213685-54-2
M. Wt: 209.22 g/mol
InChI Key: AZOPGMJDMFFCGR-UHFFFAOYSA-N
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Description

“Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate” is a compound with the formula C9H7NO3S . It is a yellow colored powder.


Synthesis Analysis

The synthesis of this compound involves a reaction of methyl 2-amino-3-hydroxybenzoate with potassium O-ethylxanthate in pyridine. The mixture is heated to reflux for 2 hours, then cooled to room temperature and poured into a mixture of ice-water and conc. HCl. The resulting precipitate is collected by filtration and washed with water, dried on vacuum to give methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate .


Physical And Chemical Properties Analysis

“Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate” is a yellow colored powder with a melting point of approximately 153-155°C. It is slightly soluble in water but more easily dissolves in organic solvents such as ethanol and chloroform.

Scientific Research Applications

Future Directions

The future directions for “Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate” could involve further exploration of its potential biological activities, given the diverse activities observed in similar compounds . Additionally, new synthetic strategies could be developed to improve the efficiency and yield of its synthesis .

properties

IUPAC Name

methyl 2-sulfanylidene-3H-1,3-benzoxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-12-8(11)5-3-2-4-6-7(5)10-9(14)13-6/h2-4H,1H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOPGMJDMFFCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate

Synthesis routes and methods

Procedure details

A mixture of methyl 2-amino-3-hydroxybenzoate from Step A (2.04 g, 12.2 mmol) and potassium O-ethylxanthate (1.37 g, 8.56 mmol) in pyridine (8 mL) was heated to reflux for 2 h, then cooled to room temperature and poured into a mixture of ice-water (45 mL) and conc. HCl (4.8 mL). The resulting precipitate was collected by filtration and washed with water, dried on vacuum to give methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate (1.33 g, 52%) as a light brown solid: 1H NMR (500 MHz, CDCl3) δ 10.40 (br s, 1H), 7.82 (dd, J 8.0, 1.0 Hz, 1H), 7.49 (dd, J 8.0, 1.0 Hz, 1H), 7.28 (t, J=8.0 Hz, 1H), 4.01 (s, 3H); MS (ESI+) m/z 210 (M+H).
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate
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Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate
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Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate
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Reactant of Route 6
Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate

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